Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate

Vue d'ensemble

Description

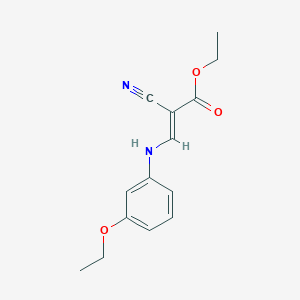

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is an organic compound with the molecular formula C14H16N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ethoxy group, and an amino group attached to an acrylate backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate typically involves the reaction of ethyl cyanoacetate with 3-ethoxyaniline in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. Common bases used in this reaction include sodium ethoxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acrylates with various functional groups.

Applications De Recherche Scientifique

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can inhibit enzymes and disrupt cellular processes, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate can be compared with similar compounds such as:

Ethyl 2-Cyano-3-ethoxyacrylate: Similar structure but lacks the amino group.

Ethyl 2-Cyano-3-((2-oxoazepan-3-yl)amino)acrylate: Contains a different amino substituent.

Ethyl 2-Cyano-3-((6-methoxy-8-quinolyl)amino)acrylate: Features a quinoline ring instead of an ethoxyphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Activité Biologique

Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a cyano group, which is known to enhance biological activity by facilitating interactions with various biological targets. The structural formula can be represented as follows:

This compound is often utilized as a building block in organic synthesis and has applications in polymer chemistry, drug development, and the production of specialty chemicals.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group acts as an electrophile, allowing the compound to react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its bioactive effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells by modulating pathways involving caspases .

- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound. For instance, one study highlighted its efficacy against Ehrlich ascites carcinoma (EAC) cells in vivo, demonstrating significant reductions in tumor volume and cell count following treatment. The compound's sodium salt exhibited notable chemopreventive effects, enhancing the expression of pro-apoptotic markers such as caspase 3 while reducing osteopontin levels .

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy group and cyano functionality can significantly impact the compound's potency and selectivity.

Key Observations:

- Substituent Effects : The presence and position of substituents on the phenyl ring influence the compound's ability to induce apoptosis and inhibit cancer cell growth.

- Functional Group Variability : Alterations in functional groups can lead to enhanced or diminished activity against specific cancer types .

Case Study 1: In Vivo Evaluation Against EAC Cells

A study conducted on the sodium salt form of Ethyl 2-Cyano-3-(7-hydroxyquinoline derivative) demonstrated significant anti-cancer effects. The treatment led to a marked increase in apoptotic markers and improved histopathological outcomes in liver and kidney tissues without observable toxicity .

Case Study 2: In Vitro Cytotoxicity Assessment

In another investigation focusing on renal carcinoma (RFX 393), various derivatives were tested for their cytotoxic effects. Results indicated that certain modifications resulted in enhanced inhibitory potency against CDK2 and TRKA kinases, further supporting the compound's potential as an anticancer agent .

Propriétés

IUPAC Name |

ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWZWFBTQHDMFZ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473228 | |

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909513-02-6 | |

| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.